Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride
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Overview
Description
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is a heterocyclic compound that features an azetidine ring fused to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction mixture being heated to around 60°C .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrimidine core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with similar structural features.
N-Boc-3-iodoazetidine: Used in the synthesis of functionalized heterocyclic compounds.
Uniqueness
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is unique due to its specific combination of the azetidine ring and pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H17Cl2N3O2 |
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Molecular Weight |
294.17 g/mol |
IUPAC Name |
ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-3-16-11(15)9-4-7(2)13-10(14-9)8-5-12-6-8;;/h4,8,12H,3,5-6H2,1-2H3;2*1H |
InChI Key |
CXNDCZPIMSXSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C2CNC2.Cl.Cl |
Origin of Product |
United States |
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